molecular formula C3H8N2NaS2+ B12668305 Sodium 2,2-dimethyldithiocarbazate CAS No. 93894-05-4

Sodium 2,2-dimethyldithiocarbazate

Cat. No.: B12668305
CAS No.: 93894-05-4
M. Wt: 159.23 g/mol
InChI Key: WBBGUHVARARXDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,2-dimethyldithiocarbazate is typically synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows:

CS2+HN(CH3)2+NaOHNaS2CN(CH3)2+H2O\text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(CH}_3\text{)}_2 + \text{H}_2\text{O} CS2​+HN(CH3​)2​+NaOH→NaS2​CN(CH3​)2​+H2​O

This reaction yields sodium dimethyldithiocarbamate, which can be further processed to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then subjected to crystallization to obtain the desired product in solid form .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-dimethyldithiocarbazate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 2,2-dimethyldithiocarbazate involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biochemical effects. Additionally, the compound can induce the production of reactive oxygen species, which contribute to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Uniqueness: Sodium 2,2-dimethyldithiocarbazate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with transition metals and its versatility in various applications make it a valuable compound in both research and industry .

Properties

CAS No.

93894-05-4

Molecular Formula

C3H8N2NaS2+

Molecular Weight

159.23 g/mol

IUPAC Name

sodium;[amino(dimethyl)azaniumyl]methanedithioate

InChI

InChI=1S/C3H8N2S2.Na/c1-5(2,4)3(6)7;/h4H2,1-2H3;/q;+1

InChI Key

WBBGUHVARARXDN-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C(=S)[S-])N.[Na+]

Origin of Product

United States

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